4-methoxy-1-phenyl-5-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,2-dihydropyridin-2-one
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Overview
Description
4-methoxy-1-phenyl-5-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[321]octane-8-carbonyl]-1,2-dihydropyridin-2-one is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a bicyclic octane structure, and a dihydropyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1-phenyl-5-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,2-dihydropyridin-2-one typically involves multiple steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Construction of the bicyclic octane structure: This step often involves intramolecular cyclization reactions, which may require specific catalysts and reaction conditions.
Attachment of the dihydropyridinone moiety: This can be done through various coupling reactions, such as amide bond formation, using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Use of continuous flow reactors: to improve reaction efficiency and scalability.
Optimization of reaction conditions: such as temperature, pressure, and solvent choice to maximize yield.
Purification techniques: like recrystallization, chromatography, or distillation to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the dihydropyridinone moiety, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation products: Quinones, phenols, or other oxidized derivatives.
Reduction products: Alcohols or reduced nitrogen-containing compounds.
Substitution products: Various substituted triazole or phenyl derivatives.
Scientific Research Applications
4-methoxy-1-phenyl-5-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,2-dihydropyridin-2-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological or psychiatric disorders.
Biological Studies: The compound’s unique structure allows it to interact with various biological targets, making it useful for studying receptor-ligand interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and bicyclic octane structure allow it to bind with high affinity to these targets, potentially modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 4-methoxyphenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 1,3-diphenyl-1H-pyrazol-4-yl derivatives
Uniqueness
4-methoxy-1-phenyl-5-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,2-dihydropyridin-2-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its bicyclic octane structure, in particular, provides a rigid framework that can enhance binding affinity and specificity for certain biological targets, making it a valuable compound for drug development and other applications.
Properties
IUPAC Name |
4-methoxy-1-phenyl-5-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-30-20-11-21(28)25(15-5-3-2-4-6-15)12-19(20)22(29)27-16-7-8-17(27)10-18(9-16)26-14-23-13-24-26/h2-6,11-14,16-18H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VANSQSFQKYSWCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(C=C1C(=O)N2C3CCC2CC(C3)N4C=NC=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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